3-Nitropyridazine
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Overview
Description
3-Nitropyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The nitro group (-NO2) at the third position of the pyridazine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitropyridazine can be synthesized through several methods. One common approach involves the nitration of pyridazine. This process typically uses nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve the desired yield and purity of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro group.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-aminopyridazine.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3-Nitropyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitropyridazine and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but with a different nitrogen arrangement, leading to distinct reactivity and applications.
3-Nitropyrimidine: Contains an additional nitrogen atom in the ring, which affects its chemical properties and uses.
3-Nitropyrazine: Another nitrogen-containing heterocycle with unique reactivity due to its ring structure.
Uniqueness of 3-Nitropyridazine: this compound stands out due to its specific arrangement of nitrogen atoms and the nitro group. This configuration imparts unique electronic properties, making it particularly useful in certain chemical reactions and applications. Its versatility in undergoing various chemical transformations and its potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
3-nitropyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-2-1-3-5-6-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYGVOPDOCROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672299 |
Source
|
Record name | 3-Nitropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122429-11-2 |
Source
|
Record name | 3-Nitropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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